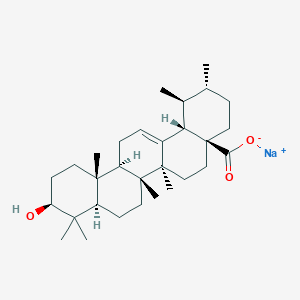

Sodium ursolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3.Na/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);/q;+1/p-1/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZSEDLBBRXQJ-ANQQBNRBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176521 | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220435-39-2 | |

| Record name | Sodium ursolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220435392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM URSOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV5D25VL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Ursolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in numerous medicinal plants and fruits, including apples, rosemary, and holy basil. While ursolic acid itself has been the subject of extensive research, its low aqueous solubility presents a challenge for bioavailability. This compound offers improved solubility, making it a compound of significant interest for therapeutic development. This document provides an in-depth technical overview of the molecular mechanisms underpinning the diverse pharmacological activities of this compound, focusing on its anti-inflammatory, anti-cancer, and metabolic regulatory effects. The information presented is intended to serve as a comprehensive resource for professionals engaged in biomedical research and drug discovery.

Core Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. Its pleiotropic nature allows it to influence cellular processes ranging from inflammation and proliferation to apoptosis and metabolism. The primary mechanisms can be broadly categorized as follows:

-

Anti-inflammatory Effects: this compound demonstrates potent anti-inflammatory activity by suppressing key inflammatory transcription factors and signaling cascades. It has been shown to inhibit Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] This leads to the downregulation of pro-inflammatory enzymes (e.g., COX-2) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6][7]

-

Anti-cancer Effects: The anti-neoplastic properties of this compound are multifaceted. It inhibits cancer cell proliferation by arresting the cell cycle and suppressing critical growth pathways like Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-Activated Protein Kinase (MAPK)/ERK.[8][9][10][11][12] Furthermore, it is a potent inducer of apoptosis (programmed cell death) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of caspases.[6][10][13]

-

Metabolic Regulation: Emerging evidence highlights the role of this compound in modulating metabolic processes. It has been shown to improve insulin sensitivity, regulate glucose and lipid metabolism, and potentially combat obesity-related conditions. These effects are partly mediated by the activation of pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).

Signaling Pathways Modulated by this compound

The following diagrams illustrate the primary signaling cascades targeted by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 3. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. urotoday.com [urotoday.com]

- 12. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic Acid Inhibits Proliferation and Induces Apoptosis of Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Pathways of Sodium Ursolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ursolate, the sodium salt of ursolic acid, is a pentacyclic triterpenoid compound found in a wide variety of plants, including apples, rosemary, and holy basil.[1][2] This natural product has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities. Its enhanced solubility compared to its parent compound, ursolic acid, makes it a more viable candidate for pharmaceutical development. This guide provides a comprehensive overview of the biological activities of this compound and its underlying molecular pathways, presenting quantitative data and experimental methodologies to support further research and development. The activities covered include its anti-inflammatory, anti-cancer, metabolic, hepatoprotective, and neuroprotective effects.[1][3][4][5][6][7]

Anti-inflammatory Activity

This compound and its parent compound, ursolic acid, exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][8][9]

2.1 Signaling Pathways

The anti-inflammatory effects of ursolic acid are largely mediated through the suppression of pro-inflammatory transcription factors, including NF-κB (nuclear factor kappa B), AP-1 (activator protein-1), and NF-AT (nuclear factor of activated T cells).[9]

-

NF-κB Pathway: Ursolic acid inhibits the activation of the IKK (IκB kinase) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9][10][11]

-

MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key mitogen-activated protein kinases (MAPKs) like ERK and JNK, which are upstream regulators of AP-1.[9]

-

STAT3 Pathway: Inhibition of the STAT3 activation pathway has also been reported as a mechanism for its anti-inflammatory and anti-cancer effects.[1]

2.2 Quantitative Data: Anti-inflammatory Effects

| Compound | Model/Assay | Effect | Concentration/Dose | Reference |

| Ursolic Acid | Zymosan-induced paw edema (mice) | 46% reduction in edema | 50 mg/kg | [8] |

| Methyl Ursolate | Zymosan-induced paw edema (mice) | 44% reduction in edema | 50 mg/kg | [8] |

| Ursolic Acid | LPS-stimulated macrophages | Inhibition of IL-6, IL-1β, TNF-α secretion | Not specified | [9] |

| Ursolic Acid | Tibio-femoral edema (mice) | 40% reduction in edema | 50 mg/kg | [8] |

| Methyl Ursolate | Tibio-femoral edema (mice) | 48% reduction in edema | 50 mg/kg | [8] |

2.3 Experimental Protocol: Zymosan-Induced Paw Edema

This protocol provides a general methodology for assessing in vivo anti-inflammatory activity.

-

Animal Model: Male Swiss mice (25-30g) are typically used.

-

Groups: Animals are divided into control, vehicle, positive control (e.g., indomethacin), and test groups (this compound at various doses).

-

Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the inflammatory stimulus.

-

Induction: Zymosan (1 mg) is injected into the sub-plantar region of the right hind paw to induce edema.

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 4, 6, 24 hours) after zymosan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Anti-cancer Activity

This compound demonstrates significant anti-cancer properties across various cancer types by inducing apoptosis, inhibiting proliferation, and preventing metastasis.[12][13][14]

3.1 Signaling Pathways

The anti-cancer effects of this compound are multifactorial, targeting several critical signaling pathways.

-

Mitochondrial Apoptosis Pathway: Ursolic acid can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[3] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3][6] It also downregulates anti-apoptotic proteins like Bcl-2.[12]

-

Cell Cycle Arrest: The compound can cause cell cycle arrest at the S phase or G1/G2 phases in different cancer cell lines, thereby inhibiting proliferation.[14][15]

-

Inhibition of Proliferation Pathways: It has been shown to inhibit the PI3K/Akt and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3]

3.2 Quantitative Data: Cytotoxic Activity

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Ursolic Acid Nanocrystals | MCF-7 (Breast Cancer) | MTT | ~ half of free UA | [13] |

| Compound 14 (UA Derivative) | HepG2 (Liver Cancer) | MTT | Not specified, but highly active | [15] |

| Compound 14 (UA Derivative) | BGC-823 (Gastric Cancer) | MTT | Not specified, but potent | [15] |

| Compound 14 (UA Derivative) | SH-SY5Y (Neuroblastoma) | MTT | Not specified, but potent | [15] |

| Compound 14 (UA Derivative) | HeLa (Cervical Cancer) | MTT | Not specified, but potent | [15] |

3.3 Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Metabolic and Hepatoprotective Effects

This compound has shown promise in managing metabolic disorders and protecting the liver from injury.

4.1 Metabolic Regulation

Ursolic acid has been found to improve metabolic parameters in models of obesity and non-alcoholic fatty liver disease (NAFLD).[5][7]

-

PPAR-α Activation: It upregulates the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of fatty acid oxidation.[5][16] This helps to reduce lipid accumulation in the liver.

-

Insulin Sensitivity: Studies have shown that ursolic acid can improve glucose tolerance and insulin sensitivity, key factors in managing type 2 diabetes.[16]

-

Lipid Profile: It can lead to a reduction in plasma triglycerides and LDL cholesterol while increasing HDL cholesterol levels.[16]

4.2 Hepatoprotective Activity

The compound protects the liver from various insults, including those induced by alcohol and toxins.[17][18][19]

-

Antioxidant Effects: Ursolic acid enhances the activity of antioxidant enzymes, reducing oxidative stress in the liver.[7]

-

Anti-apoptotic Effects: It can directly inhibit caspase-3, a key executioner enzyme in apoptosis, thereby reducing hepatocyte death in alcohol-induced liver injury.[19]

-

Bile Acid Metabolism: While the direct effects of this compound on bile acid metabolism require more research, related compounds like ursodeoxycholate are known to reduce the hepatotoxicity of other bile salts.[20][21]

4.3 Quantitative Data: Hepatoprotective & Metabolic Effects

| Compound | Model | Key Finding | Dose/Concentration | Reference |

| Ursolic Acid | High-Fat Diet Rats (NAFLD) | Reversed hepatic steatosis, upregulated PPAR-α | 0.125% - 0.5% diet | [5] |

| Ursolic Acid | Alcohol-induced liver injury (mice) | Inhibited CASP3, reduced apoptosis | Not specified | [19] |

| Ursolic Acid-Phospholipid Complex | CCl4-induced hepatotoxicity (rats) | 8.49-fold increase in bioavailability | Not specified | [17] |

| Ursodeoxycholate | Glycochenodeoxycholate-treated human hepatocytes | Increased cell survival from 72% to 87% | 100 µmol/L | [21] |

Neuroprotective Activity

Ursolic acid has demonstrated neuroprotective effects in various models of neurological damage and disease.[6][22]

5.1 Signaling Pathways

-

Nrf2 Pathway Activation: In models of cerebral ischemia, ursolic acid protects the brain by activating the Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway.[23] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1).

-

Anti-inflammatory and Antioxidant Action: Its neuroprotective effects are also attributed to its ability to reduce oxidative stress and inflammation in the brain, which are common pathological features in conditions like stroke, subarachnoid hemorrhage, and temporal lobe epilepsy.[23][24][25]

Conclusion and Future Directions

This compound is a promising multi-target therapeutic agent with well-documented anti-inflammatory, anti-cancer, metabolic, hepatoprotective, and neuroprotective activities. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and various apoptosis-related cascades. The enhanced bioavailability of the sodium salt form improves its potential for clinical translation.

Future research should focus on:

-

Conducting rigorous clinical trials to validate the preclinical findings in humans.

-

Optimizing drug delivery systems, such as nanoformulations, to further enhance bioavailability and target specificity.[13]

-

Exploring the synergistic effects of this compound with existing therapeutic agents to develop combination therapies for complex diseases like cancer and metabolic syndrome.

The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. This compound 70% | BECARRE Natural [becarre-natural.com]

- 2. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of methyl ursolate obtained from a chemically derived crude extract of apple peels: potential use in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 9. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]

- 14. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ursolic acid reduces hepatocellular apoptosis and alleviates alcohol-induced liver injury via irreversible inhibition of CASP3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of sodium ursodeoxycholate, hyodeoxycholate and dehydrocholate on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic Effect of an Ursolic Acid-Based Nutraceutical on Neuronal Regeneration after Sciatic Nerve Injury [mdpi.com]

- 23. Ursolic acid promotes the neuroprotection by activating Nrf2 pathway after cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Ursolic Acid Protects Neurons in Temporal Lobe Epilepsy and Cognitive Impairment by Repressing Inflammation and Oxidation [frontiersin.org]

- 25. Ursolic acid reduces oxidative stress to alleviate early brain injury following experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Abundance of Sodium Ursolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, has garnered significant attention in the pharmaceutical and cosmetic industries for its diverse pharmacological activities. While ursolic acid is a well-documented constituent of numerous medicinal and edible plants, this compound is primarily a commercially developed compound, valued for its increased solubility and potential for enhanced bioavailability. This technical guide provides an in-depth exploration of the discovery of its parent compound, its primary natural sources, quantitative data on its prevalence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by this class of compounds.

Discovery and Background

The discovery of this compound is intrinsically linked to the isolation and characterization of its parent compound, ursolic acid. Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) was first isolated in the early 20th century from the epicuticular waxes of fruits, such as apples. Subsequent research has revealed its widespread distribution in the plant kingdom, particularly in the leaves, flowers, and fruits of various species. The development of this compound has been driven by the need to overcome the poor water solubility of ursolic acid, a factor that can limit its therapeutic application. By converting the carboxylic acid group to its sodium salt, the polarity of the molecule is increased, thereby improving its solubility in aqueous media. Commercially available this compound is often found in combination with sodium oleanolate, the salt of the isomeric oleanolic acid, which frequently co-exists with ursolic acid in nature.

Natural Sources of Ursolic Acid

Ursolic acid, the precursor to this compound, is abundant in a variety of plant materials. The concentration of ursolic acid can vary significantly depending on the plant species, geographical location, and harvesting time. The following table summarizes the quantitative data on ursolic acid content in several well-documented natural sources.

| Plant Species | Common Name | Plant Part | Ursolic Acid Content (% dry weight) | Reference |

| Rosmarinus officinalis | Rosemary | Leaves | 7.11 ± 0.20 | [1] |

| Salvia officinalis | Sage | Leaves | 6.63 ± 0.27 | [1] |

| Eriobotrya japonica | Loquat | Leaves | 3.567 mg/g (0.36%) | [2] |

| Olea europaea | Olive | Leaves | 55.10 µg/g (0.0055%) | [3] |

| Ocimum sanctum | Holy Basil | Leaves | 0.278% w/w | [4] |

| Malus domestica | Apple | Peels | Not specified |

Experimental Protocols

Extraction of Ursolic Acid from Rosmarinus officinalis (Rosemary) Leaves

This protocol describes an optimized ultrasound-assisted extraction method for obtaining ursolic acid from rosemary leaves.[5]

Methodology:

-

Material Preparation: Air-dry fresh rosemary leaves in the shade and grind them into a fine powder.

-

Solvent Selection: Prepare a 90% (v/v) ethanol solution.

-

Extraction Parameters:

-

Solid-to-Solvent Ratio: 1:15 (g/mL)

-

Temperature: 60°C

-

Extraction Time: 10 minutes

-

Ultrasonic Frequency: Not specified in the provided source. A common range is 20-40 kHz.

-

-

Procedure: a. Combine the powdered rosemary leaves and the 90% ethanol solution in a suitable vessel. b. Place the vessel in an ultrasonic bath maintained at 60°C. c. Apply ultrasonic irradiation for 10 minutes. d. After extraction, separate the solid plant material from the liquid extract by filtration or centrifugation. e. The resulting supernatant contains the crude ursolic acid extract.

-

Further Processing: The crude extract can be concentrated under reduced pressure and subjected to further purification steps, such as chromatography.

Quantitative Analysis of Ursolic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of ursolic acid in plant extracts.[4][6][7][8][9][10][11]

Methodology:

-

Standard Preparation: Prepare a stock solution of a known concentration of pure ursolic acid standard in methanol. Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 0.01 to 0.1 mg/mL).

-

Sample Preparation: Dissolve the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water. A common mobile phase is acetonitrile:methanol (80:20 v/v).[6][11] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

-

Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solutions. c. Identify the ursolic acid peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of ursolic acid in the sample by interpolating its peak area on the calibration curve.

Conversion of Ursolic Acid to this compound

The conversion of ursolic acid to its sodium salt is a standard acid-base reaction.

Methodology:

-

Dissolution: Dissolve the purified ursolic acid in a suitable organic solvent, such as ethanol.

-

Base Addition: Add a stoichiometric equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), dissolved in ethanol, to the ursolic acid solution dropwise while stirring.

-

Precipitation: The this compound salt, being less soluble in ethanol than its acid form, will precipitate out of the solution.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

Signaling Pathways and Experimental Workflows

Ursolic acid and its derivatives, including this compound, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for their study.

Inhibition of the STAT3 Signaling Pathway

Ursolic acid has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[12][13][14]

Caption: Ursolic acid inhibits the IL-6-mediated JAK2/STAT3 signaling pathway.

Attenuation of the NF-κB Signaling Pathway

Ursolic acid can also suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17]

Caption: Ursolic acid suppresses TNF-α-induced NF-κB signaling.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of ursolic acid from plant sources.

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

While this compound itself is not typically isolated directly from natural sources, its precursor, ursolic acid, is a widely distributed phytochemical with significant therapeutic potential. This guide provides a comprehensive overview of the key natural sources of ursolic acid, along with quantitative data and detailed experimental protocols for its extraction and analysis. The elucidation of its inhibitory effects on critical signaling pathways, such as STAT3 and NF-κB, underscores the scientific rationale for its development as a pharmaceutical and cosmeceutical agent. The provided methodologies and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. LC-MS method for the detection and quantification of ursolic acid and uvaol levels in olive leaves and oregano - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. omicsonline.org [omicsonline.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]

- 14. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 17. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro vs. In Vivo Effects of Sodium Ursolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ursolate, the sodium salt of ursolic acid (UA), is a pentacyclic triterpenoid compound found in numerous medicinal herbs and fruits. While much of the existing research has been conducted on ursolic acid, its salt form, this compound, is often utilized to enhance aqueous solubility, which can lead to improved bioavailability for in vivo applications.[1] This technical guide provides a comprehensive overview and comparison of the in vitro and in vivo biological effects of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. The data presented is largely derived from studies on ursolic acid, which is expected to share identical core mechanisms of action with its sodium salt. This document is intended to serve as a resource for researchers and professionals in drug development, offering structured data, detailed experimental protocols, and visualizations of its molecular interactions.

In Vitro Effects of Ursolic Acid/Sodium Ursolate

In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a compound. Ursolic acid has been shown to exert potent cytotoxic, anti-proliferative, and anti-inflammatory effects across a wide range of cell lines.

Anti-Cancer Activity: Cytotoxicity and Anti-Proliferative Effects

Ursolic acid consistently demonstrates cytotoxic effects against various human cancer cell lines by inducing apoptosis and causing cell cycle arrest.[2] The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity and varies depending on the cancer cell type.

Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of Ursolic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Key Findings & Mechanisms | Reference(s) |

| MDA-MB-231 | Breast Cancer | ~10-50 | Induction of apoptosis via intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] | [3][4] |

| HeLa | Cervical Cancer | 0.36 ± 0.05 | Derivatives show enhanced anti-proliferative ability.[5] | [5] |

| HepG2 | Liver Cancer | 5.40 | Induction of apoptosis.[6] A derivative showed an IC₅₀ of 1.26 ± 0.17 µM.[7] | [6][7] |

| A549 | Lung Cancer | 23.6 | Inhibition of cell proliferation, invasion, and migration.[8] | [8] |

| PC-3 | Prostate Cancer | ~10-50 | Reduced viability and induced apoptosis through JNK activation and Bcl-2 downregulation.[3][9] | [3][9] |

| HCT116 | Colon Cancer | > 20 | Ursonic acid, a related compound, showed a much lower IC₅₀ of 1.23 µM.[10] | [10] |

| BGC-823 | Gastric Cancer | - | Dose-dependent and time-dependent growth inhibition.[2] | [2] |

Anti-Inflammatory Activity

The anti-inflammatory properties of ursolic acid are primarily attributed to its ability to suppress key inflammatory pathways. In vitro models, often using lipopolysaccharide (LPS)-stimulated macrophages, have been instrumental in defining these mechanisms.

Table 2: Summary of In Vitro Anti-Inflammatory Effects of Ursolic Acid

| Cell Model | Stimulant | Concentration | Key Findings & Mechanisms | Reference(s) |

| RAW 264.7 Macrophages | LPS | - | Inhibition of nitric oxide (NO) production. | [11] |

| T cells, B cells, Macrophages | Mitogens (Con A, LPS) | - | Inhibition of cytokine secretion (IL-2, IL-4, IL-6, IFN-γ, TNF-α), suppression of NF-κB, NF-AT, and AP-1 activation.[12] | [12] |

| HaCaT Keratinocytes | M5 Cytokine Mix | 2.5 - 5 µM | ~50% reduction in IL-6 and ~30% reduction in IL-8 production.[13] | [13] |

In Vivo Effects of Ursolic Acid/Sodium Ursolate

In vivo studies in animal models are essential for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of a compound. The enhanced solubility and potential for improved bioavailability of this compound make it a promising candidate for such studies.[4][14]

Anti-Cancer Efficacy in Animal Models

Ursolic acid has demonstrated significant tumor growth inhibition in various xenograft mouse models. Efficacy is typically measured by a reduction in tumor volume and weight.

Table 3: Summary of In Vivo Anti-Cancer Efficacy of Ursolic Acid

| Animal Model | Cancer Type | Dosage | Route | Key Findings | Reference(s) |

| Kunming Mice (H22 Xenograft) | Liver Cancer | 100 mg/kg | - | Significant anticancer activity (45.6 ± 4.3% tumor inhibition).[8] | [8] |

| Athymic Nude Mice (H1975 Xenograft) | Lung Cancer | 25 mg/kg/day | Injection | Suppressed xenograft tumor growth and induced apoptosis. | [4] |

| Nude Mice (U87 Xenograft) | Glioblastoma | 50 mg/kg/day | Oral | Considerable inhibition of tumor growth. | [14] |

| Mice (HCT116 Xenograft) | Colon Cancer | - | Daily Admin. | Suppressed tumor growth by inhibiting STAT3. | [9] |

| SCID Mice (PANC-1 Xenograft) | Pancreatic Cancer | 100 mg/kg | - | Tumor growth rate decreased in a dose-dependent manner. | [3] |

Anti-Inflammatory Efficacy in Animal Models

In vivo studies confirm the potent anti-inflammatory effects observed in vitro, demonstrating the ability of ursolic acid to mitigate inflammatory responses in disease models.

Table 4: Summary of In Vivo Anti-Inflammatory Efficacy of Ursolic Acid

| Animal Model | Disease Model | Dosage | Key Findings | Reference(s) |

| Mouse Model | MPTP-Induced Parkinson's | 25 mg/kg (oral) | Reduced neuroinflammation by decreasing Iba1, TNF-α, and NF-κB expression. | |

| Mouse Model | Graft-versus-Host Disease | - | Significantly delayed disease induction and reduced serum IL-6 and IFN-γ.[12] | [12] |

| Various Animal Models | General Inflammation | - | Meta-analysis confirmed significant reduction of inflammatory markers IL-1β, IL-6, and TNF-α in tissues. |

Signaling Pathways and Mechanisms of Action

Ursolic acid/sodium ursolate modulates multiple critical signaling networks involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ursolic acid inhibits this pathway by preventing the degradation of its inhibitor, IκBα, thereby keeping NF-κB sequestered in the cytoplasm. This action suppresses the transcription of pro-inflammatory and anti-apoptotic genes.[4][9]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. It is often hyperactivated in cancer. Ursolic acid has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, PC-3) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment Application:

-

Prepare a stock solution of this compound in DMSO and dilute it to various concentrations (e.g., 1, 5, 10, 20, 50, 100 µM) in the culture medium. The final DMSO concentration should be <0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]

-

In Vivo: Xenograft Tumor Model

This protocol describes a common workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation and Implantation:

-

Harvest cancer cells (e.g., H1975, U87) from culture during their exponential growth phase.

-

Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of 6-8 week old athymic nude mice.[4][14]

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor formation.

-

When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign the mice into treatment and control groups (n=5-10 mice per group).

-

-

Treatment Administration:

-

Control Group: Administer the vehicle solution (e.g., normal saline with 1% DMSO) daily via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

Treatment Group: Administer this compound at a predetermined dose (e.g., 25-50 mg/kg body weight) using the same route and schedule as the control group.[4][14]

-

Positive Control (Optional): Administer a standard-of-care chemotherapy agent (e.g., erlotinib).[4]

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 3-5 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.[4]

-

Monitor the body weight and general health of the mice throughout the study.

-

Continue the treatment for a specified duration (e.g., 18-21 days).

-

At the end of the study, euthanize the mice, and carefully excise, weigh, and photograph the tumors.

-

Tumor tissues can be fixed in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) or flash-frozen for molecular analysis (e.g., Western blotting).

-

Experimental and Logical Workflow

The development and evaluation of a potential therapeutic agent like this compound typically follow a structured workflow, progressing from broad in vitro screening to specific in vivo validation.

Conclusion

The available evidence strongly supports the potent anti-cancer and anti-inflammatory activities of ursolic acid, and by extension, this compound, both in vitro and in vivo. It exerts its effects by modulating key signaling pathways like NF-κB and PI3K/Akt, leading to reduced cell proliferation, induction of apoptosis, and suppression of inflammatory responses. The use of the sodium salt form may offer advantages in solubility and bioavailability, potentially enhancing its therapeutic efficacy in vivo. This guide provides a foundational resource for further research and development of this compound as a potential therapeutic agent. Future studies should focus on direct comparative analyses between ursolic acid and its sodium salt to quantify differences in bioavailability and efficacy, and further explore its potential in clinical settings.

References

- 1. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]

- 2. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update [mdpi.com]

- 7. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid against Prostate and Urogenital Cancers: A Review of In Vitro and In Vivo Studies [mdpi.com]

- 9. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. "Preclinical Strategies to Enhance Oral Bioavailability of Ursolic Acid" by Renjie Zhan [scholarscompass.vcu.edu]

- 13. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Studies on Sodium Ursolate: A Technical Guide

Disclaimer: Scientific literature extensively covers the anticancer properties of ursolic acid (UA). However, specific studies focusing exclusively on its salt form, sodium ursolate, are limited. This guide synthesizes the available data on ursolic acid, which is expected to exhibit a similar biological activity profile to this compound, its water-soluble counterpart. Researchers should consider that pharmacokinetic and optimal concentrations may differ between the two compounds.

Introduction

Ursolic acid (UA), a pentacyclic triterpenoid found in numerous medicinal plants and fruits, has garnered significant interest for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1] Its clinical application, however, is hampered by poor water solubility and consequently low bioavailability.[2] The salt form, this compound, represents a strategic modification to enhance its solubility and potential for therapeutic development. This document provides a comprehensive overview of the preliminary anticancer studies of ursolic acid, serving as a foundational guide for research and development professionals working with this compound.

Cytotoxicity and Antiproliferative Activity

Ursolic acid has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. These effects are typically dose- and time-dependent.[3][4]

Table 1: In Vitro Cytotoxicity of Ursolic Acid (UA) in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time (h) | Reference(s) |

| Lung Cancer | NCI-H292 | ~12 | 48 | [5] |

| Lung Cancer | A549, H460 | 5.4 - 6.1 (UA232 derivative) | 48 | [6] |

| Breast Cancer | T47D, MCF-7, MDA-MB-231 | ~50 (231, 221, 239 µg/mL) | 72 | [3] |

| Colon Cancer | HCT15 | 30 | Not Specified | [7] |

| Pancreatic Cancer | PC-3 | 10 - 50 | Not Specified | [1] |

| Hepatocellular Carcinoma | HepG2 | 10 - 50 | Not Specified | [1] |

| Prostate Cancer | LNCaP, PC-3 | ~25 (55 µM) | 24, 48 | [8] |

| Theileria-infected cells | TA cells | ~11 (5 µg/mL) | 48 | [9] |

Note: IC50 values have been converted to µM where possible for consistency. Original reported values are in parentheses if different. The activity of derivatives may not be directly comparable.

Induction of Apoptosis

A primary mechanism of the anticancer activity of ursolic acid is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of intrinsic and extrinsic apoptotic pathways.

Key Observations:

-

Caspase Activation: Ursolic acid treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7).[8][9][10]

-

Bcl-2 Family Modulation: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[8][10]

-

Mitochondrial Pathway: UA can induce the release of cytochrome c, Apoptosis-Inducing Factor (AIF), and endonuclease G from the mitochondria, triggering the intrinsic apoptotic cascade.[5]

-

DNA Fragmentation: Treatment with ursolic acid results in DNA fragmentation and the formation of apoptotic bodies, which are characteristic features of apoptosis.[7][10]

Experimental Protocols

-

Cell Seeding and Treatment: Seed cancer cells (e.g., A549 or H460) in a 6-well plate at a density of 1 x 10^5 to 3 x 10^5 cells/well and incubate for 24 hours. Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired time (e.g., 48 hours).[5][6]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5][6]

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of Signaling Pathways

Ursolic acid exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.

Key Signaling Pathways Affected by Ursolic Acid:

-

PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth and survival.[3][8]

-

STAT3 Pathway: It has been shown to inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in cancer cells, leading to reduced cell viability and tumor sphere formation.[11]

-

NF-κB Pathway: Ursolic acid can suppress the activation of NF-κB, a key player in inflammation and cancer progression.[3][8]

-

MAPK Pathway: The compound modulates components of the MAPK pathway, such as JNK, which can be involved in apoptosis induction.[8]

Visualizations of Key Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic acid derivative UA232 evokes apoptosis of lung cancer cells induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ursolic acid inhibits the growth of colon cancer-initiating cells by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Ursolate: A Comprehensive Technical Guide for Cosmeceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ursolate, the sodium salt of the pentacyclic triterpenoid ursolic acid, is emerging as a promising multifunctional ingredient in the cosmececeutical arena. Possessing a wide range of scientifically documented biological activities, it presents a compelling case for its inclusion in advanced skincare formulations. This technical guide provides an in-depth analysis of this compound's core functionalities, including its anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Detailed experimental protocols, quantitative data, and elucidation of the underlying signaling pathways are presented to support its efficacy and guide further research and development.

Introduction

Ursolic acid, a natural compound found in a variety of plants such as apples, rosemary, and sage, has long been investigated for its therapeutic properties.[1][2] However, its poor water solubility has limited its bioavailability and formulation into aqueous cosmetic systems.[3] The synthesis of its sodium salt, this compound, offers a strategic advantage by improving its solubility and potentially enhancing its skin penetration and efficacy.[4] This guide focuses on the scientific evidence supporting the use of this compound as a potent cosmeceutical ingredient.

Physicochemical Properties

This compound is the sodium salt of ursolic acid.[5] Commercial preparations are often a mixture of this compound and sodium oleanolate, another bioactive triterpenoid.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₇NaO₃ | [6] |

| Molecular Weight | 478.7 g/mol | [6] |

| Appearance | White to off-white powder | - |

| Solubility | Improved water solubility compared to ursolic acid | [3][4] |

Core Cosmeceutical Activities

This compound exhibits a range of biological activities that are highly relevant to dermatological and cosmetic applications. These activities are primarily attributed to its underlying molecular structure, which it shares with ursolic acid.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to skin aging and various skin disorders. This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action:

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in human keratinocytes (HaCaT cells). This inhibition is mediated, in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] Upon stimulation by inflammatory triggers, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for inflammatory mediators. By preventing this translocation, this compound effectively dampens the inflammatory cascade.

Quantitative Data:

The anti-inflammatory efficacy of ursolic acid, the parent compound of this compound, has been quantified in in vitro studies.

Table 2: Anti-inflammatory Activity of Ursolic Acid on HaCaT Keratinocytes

| Treatment | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

| Ursolic Acid (5 µM) | 50 | 30 |

Data extrapolated from studies on ursolic acid.

Experimental Protocol:

A detailed protocol for assessing the anti-inflammatory effects of this compound on HaCaT cells is provided in the Appendix.

Signaling Pathway:

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a major driver of premature skin aging. This compound exhibits potent antioxidant properties, helping to neutralize damaging reactive oxygen species (ROS).[2]

Mechanism of Action:

The antioxidant capacity of this compound is attributed to its ability to donate a hydrogen atom, thereby scavenging free radicals. This has been demonstrated in various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol:

The Appendix includes a detailed protocol for the DPPH radical scavenging assay to quantify the antioxidant activity of this compound.

Anti-Aging Effects: Collagen Homeostasis

The structural integrity of the skin is primarily maintained by the extracellular matrix (ECM), with collagen being the most abundant protein. Skin aging is characterized by a decline in collagen production and an increase in its degradation. This compound has been shown to modulate collagen homeostasis through a dual mechanism.

Mechanism of Action:

-

Inhibition of Collagen Degradation: this compound inhibits the activity of matrix metalloproteinases (MMPs), particularly MMP-1 (collagenase), which are enzymes responsible for breaking down collagen.[7] This inhibition is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) signaling pathway.[7]

-

Stimulation of Collagen Synthesis: this compound can also influence collagen production. Some studies suggest it can stimulate the synthesis of new collagen by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[8][9]

Quantitative Data:

Studies on ursolic acid have demonstrated its significant impact on collagen and MMP-1 expression in human dermal fibroblasts.

Table 3: Effect of Ursolic Acid (10 µM) on Collagen and MMP-1 Expression in Human Dermal Fibroblasts (24h treatment)

| Parameter | Effect | Reference |

| Collagen I (Col1A1) mRNA | ~88% decrease | [7] |

| Collagen I (Col1A1) Protein | ~88% decrease | [7] |

| MMP-1 mRNA | ~20-fold increase | [7] |

| MMP-1 Protein | ~20-fold increase | [7] |

It is important to note that the significant decrease in collagen synthesis observed in this particular study was in the context of fibrosis research. In a cosmetic context, the primary benefit is likely the inhibition of collagen degradation.

Experimental Protocols:

Detailed protocols for Western Blot analysis of Collagen I and quantitative PCR for MMP-1 expression are provided in the Appendix.

Signaling Pathways:

Skin Whitening Effects

Hyperpigmentation, the excessive production of melanin, is a common cosmetic concern. This compound has shown potential in promoting a more even skin tone.

Mechanism of Action:

The primary mechanism for the skin-whitening effect of ursolic acid, and by extension this compound, is the promotion of melanosomal autophagy, also known as "melanophagy".[10] This process involves the degradation of melanosomes, the organelles responsible for melanin synthesis and storage, within melanocytes. By accelerating the breakdown of existing melanin, this compound can lead to a reduction in visible pigmentation.[10] Some studies also suggest an inhibitory effect on tyrosinase, the key enzyme in melanin synthesis.[10]

Experimental Protocol:

A detailed protocol for the melanin content assay in B16F10 melanoma cells is available in the Appendix.

Skin Hydration

Maintaining adequate skin hydration is crucial for a healthy skin barrier and a youthful appearance. While direct clinical data for this compound is limited, its parent compound, ursolic acid, is suggested to enhance moisturization and skin barrier function.[2] One potential mechanism is the upregulation of aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol in the epidermis.[11]

Formulation and Stability

The improved water solubility of this compound makes it more amenable to incorporation into various cosmetic formulations, including creams, lotions, and serums. However, as with any active ingredient, careful consideration must be given to formulation parameters to ensure stability and efficacy.

Stability Considerations:

-

pH: The stability of this compound is influenced by the pH of the formulation. It is generally more stable in neutral to slightly alkaline conditions.

-

Temperature: Accelerated stability testing, including freeze-thaw cycles and elevated temperature storage, is recommended to assess the long-term stability of formulations containing this compound.[12][13]

-

Compatibility: Compatibility with other cosmetic ingredients should be evaluated to prevent precipitation or degradation of the active.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations.[5] Its parent compound, ursolic acid, has a long history of use in traditional medicine and is found in many edible plants. However, as with any cosmetic ingredient, it is recommended to conduct appropriate safety and irritation testing for new formulations.

Conclusion

This compound is a scientifically-backed cosmeceutical ingredient with a compelling portfolio of anti-inflammatory, antioxidant, anti-aging, and skin-whitening properties. Its improved solubility over ursolic acid enhances its potential for formulation in a variety of skincare products. The detailed mechanisms of action and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the benefits of this compound in the development of next-generation cosmeceuticals.

Appendix: Detailed Experimental Protocols

A.1. Anti-Inflammatory Assay in HaCaT Keratinocytes

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (IL-6 and IL-8) in human keratinocytes stimulated with an inflammatory agent.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Inflammatory stimulus (e.g., a cytokine cocktail of IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α)

-

This compound

-

ELISA kits for human IL-6 and IL-8

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach confluence before the experiment.

-

Treatment: Once confluent, replace the medium with fresh serum-free DMEM containing various concentrations of this compound. Pre-incubate for 2 hours.

-

Stimulation: Add the inflammatory stimulus to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Quantify the concentrations of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated control.

A.2. DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent and create a series of dilutions. Prepare similar dilutions of ascorbic acid as a positive control.

-

Reaction: In a 96-well plate, add a specific volume of each sample or control dilution to the wells. Then, add the DPPH solution to each well. Include a blank with only the solvent and a control with the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

A.3. Western Blot Analysis for Collagen I in Human Dermal Fibroblasts

Objective: To quantify the expression of Collagen I protein in human dermal fibroblasts treated with this compound.

Materials:

-

Primary human dermal fibroblasts

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Collagen I

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Collagen I, followed by incubation with the HRP-conjugated secondary antibody.

-

Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for Collagen I and the loading control. Normalize the Collagen I expression to the loading control.

A.4. Quantitative PCR (qPCR) for MMP-1 Expression

Objective: To quantify the relative expression of MMP-1 mRNA in skin cells treated with this compound.

Materials:

-

Skin cells (e.g., human dermal fibroblasts)

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MMP-1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture and treat the cells with this compound as described for the Western blot protocol.

-

RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MMP-1 and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MMP-1 expression in the treated samples compared to the untreated control.

A.5. Melanin Content Assay in B16F10 Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

α-Melanocyte-Stimulating Hormone (α-MSH)

-

This compound

-

Kojic acid (positive control)

-

1N NaOH

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or kojic acid.

-

Stimulation: Add α-MSH to the wells (except for the negative control) to stimulate melanogenesis and incubate for 72 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 1N NaOH to each well.

-

Melanin Solubilization: Incubate the plate at 60°C for 1 hour to solubilize the melanin.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Protein Quantification: In a parallel plate, determine the protein concentration of the cell lysates to normalize the melanin content.

-

Data Analysis: Calculate the melanin content as the absorbance per microgram of protein and express it as a percentage of the α-MSH-stimulated control.

References

- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. mdpi.com [mdpi.com]

- 4. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. This compound 70% | BECARRE Natural [becarre-natural.com]

- 7. Ursolic Acid Inhibits Collagen Production and Promotes Collagen Degradation in Skin Dermal Fibroblasts: Potential Antifibrotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid, an antagonist for transforming growth factor (TGF)-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ursolic Acid Induces Apoptosis Through Mitochondrial Intrinsic Pathway and Suppression of ERK1/2 MAPK in HeLa Cells [jstage.jst.go.jp]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. jppres.com [jppres.com]

A Technical Guide to the Early Research on Ursolic Acid for the Treatment of Skeletal Muscle Atrophy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is associated with numerous diseases, disuse, and aging. The identification of therapeutic agents to counteract this process is a significant area of research. Early in the 2010s, ursolic acid, a natural pentacyclic triterpenoid compound found in various plants, was identified as a promising small molecule inhibitor of muscle atrophy. This technical guide provides an in-depth review of the seminal research that established the foundational evidence for ursolic acid's efficacy in preventing muscle wasting and promoting muscle growth. It details the core mechanisms of action, experimental protocols, and quantitative outcomes from these pioneering studies.

Core Mechanism of Action: Dual Regulation of Anabolic and Catabolic Pathways

The foundational research by Kunkel et al. revealed that ursolic acid combats muscle atrophy through a dual mechanism: it enhances anabolic (growth) signaling while simultaneously suppressing catabolic (breakdown) pathways.[1] The primary signaling cascade implicated is the insulin/Insulin-like Growth Factor 1 (IGF-1) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[2][3]

Ursolic acid was found to stimulate this pathway, leading to the activation of Akt (also known as Protein Kinase B).[4][5] Activated Akt orchestrates several downstream effects beneficial for muscle health:

-

Stimulation of Protein Synthesis: Akt activates the mammalian Target of Rapamycin (mTOR) complex, a master regulator of cell growth and protein synthesis.[6][7]

-

Inhibition of Protein Degradation: Akt activation leads to the inhibitory phosphorylation of the Forkhead box O (FoxO) family of transcription factors.[7] When active, FoxO proteins translocate to the nucleus and induce the expression of key atrophy-related genes, known as atrogenes.[8] The two most prominent atrogenes are Muscle Atrophy F-box (MAFbx, or Atrogin-1) and Muscle RING-Finger protein 1 (MuRF1).[9][10] These are E3 ubiquitin ligases that tag proteins for degradation by the proteasome.[11]

By enhancing Akt signaling, ursolic acid effectively inhibits FoxO, leading to decreased expression of Atrogin-1 and MuRF1, thereby reducing the rate of muscle protein degradation.[1][10]

Summary of Quantitative Data from Early Studies

The initial studies provided compelling quantitative evidence of ursolic acid's effects on muscle physiology, gene expression, and overall metabolic health in mouse models.

Table 1: Effect of Ursolic Acid on Skeletal Muscle Mass and Fiber Size

| Atrophy Model | Parameter | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Fasting | Quadriceps Weight | 0.05% Ursolic Acid in diet | Prevented ~15% loss of muscle mass vs. control | [1] |

| Denervation | Gastrocnemius Weight | 0.05% Ursolic Acid in diet | Attenuated atrophy; ~10% greater mass vs. control | [1] |

| Healthy (Non-atrophied) | Quadriceps & Gastrocnemius Weight | 0.14% Ursolic Acid in diet | ~7% increase in muscle mass vs. control | [1] |

| Healthy (Non-atrophied) | Muscle Fiber Size (Quadriceps) | 0.14% Ursolic Acid in diet | 9% (fast-twitch) and 10% (slow-twitch) increase in diameter | [1] |

| High-Fat Diet Induced Obesity | Quadriceps, Gastrocnemius, Triceps Weight | 0.14% Ursolic Acid in diet | 15% increase in muscle mass vs. HFD control | [5] |

| High-Fat Diet Induced Obesity | Muscle Fiber Size (Gastrocnemius) | 0.14% Ursolic Acid in diet | Significant increase in both fast and slow fiber size |[5] |

Table 2: Effect of Ursolic Acid on Atrophy-Related Gene Expression

| Atrophy Model | Gene Analyzed | Treatment | Result (mRNA Fold Change vs. Atrophied Control) | Reference |

|---|---|---|---|---|

| Fasting | Atrogin-1 (Fbxo32) | 0.05% Ursolic Acid | ~40% reduction | [1] |

| Fasting | MuRF1 (Trim63) | 0.05% Ursolic Acid | ~50% reduction | [1] |

| Denervation | Atrogin-1 (Fbxo32) | 0.05% Ursolic Acid | ~35% reduction | [1] |

| Denervation | MuRF1 (Trim63) | 0.05% Ursolic Acid | ~25% reduction | [1] |

| Spinal Cord Injury | Atrogin-1 (Fbxo32) | 200 mg/kg/day | Significantly attenuated upregulation | [7] |

| Spinal Cord Injury | MuRF1 (Trim63) | 200 mg/kg/day | Significantly attenuated upregulation |[7] |

Table 3: Effect of Ursolic Acid on Muscle Function and Systemic Metabolism

| Model | Parameter | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Healthy (Non-atrophied) | Grip Strength | 0.14% Ursolic Acid | ~18% increase vs. control | [1] |

| High-Fat Diet | Grip Strength | 0.14% Ursolic Acid | ~30% increase vs. HFD control | [5] |

| High-Fat Diet | Exercise Capacity | 0.14% Ursolic Acid | Significant increase in treadmill running distance and time | [5] |

| High-Fat Diet | Fasting Blood Glucose | 0.14% Ursolic Acid | Reduced from ~150 mg/dL to ~110 mg/dL | [1][5] |

| High-Fat Diet | Adiposity (Body Fat %) | 0.14% Ursolic Acid | Reduced from ~45% to ~30% |[1][5] |

Detailed Experimental Protocols

The methodologies employed in the foundational studies were critical for establishing the link between ursolic acid and muscle atrophy.

Animal Models and Atrophy Induction

-

Animals: Studies primarily used male C57BL/6 mice, typically 7-12 weeks of age at the start of the experiments.[1][5]

-

Fasting-Induced Atrophy: Mice were provided with water but no food for 24 hours to induce an acute catabolic state in skeletal muscle.[1]

-

Denervation-Induced Atrophy: To model disuse atrophy, mice were anesthetized, and the right sciatic nerve was transected in the mid-thigh region. The contralateral (left) leg served as an internal control. Muscles were typically harvested 7 days post-surgery.[1]

-

High-Fat Diet (HFD) Model: To study effects in a metabolic disease context, mice were fed a diet containing 60% of calories from fat for several weeks. Ursolic acid was then incorporated into this diet.[5]

Ursolic Acid Administration

-

Route: Ursolic acid was mixed directly into the powdered mouse chow.

-

Dosage: Concentrations ranged from 0.05% to 0.14% (w/w) in the diet.[1] For a standard diet, 0.14% corresponds to an approximate daily intake of 200 mg/kg.[12]

-